molecular formula C13H16N2O4 B322816 Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate

Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate

Cat. No.: B322816
M. Wt: 264.28 g/mol
InChI Key: MTKHSYATTBAUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate is a chemical compound with the molecular formula C13H16N2O4. It is known for its unique structure, which includes an ethyl ester group, an aniline derivative, and a butanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate typically involves the reaction of ethyl 4-oxobutanoate with 4-(aminocarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process often includes steps such as solvent extraction, crystallization, and distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl 4-(4-carbamoylanilino)-4-oxobutanoate

InChI

InChI=1S/C13H16N2O4/c1-2-19-12(17)8-7-11(16)15-10-5-3-9(4-6-10)13(14)18/h3-6H,2,7-8H2,1H3,(H2,14,18)(H,15,16)

InChI Key

MTKHSYATTBAUDN-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.